molecular formula C12H13ClN4 B1612905 7-Chloro-4-piperazin-1-YL-quinazoline CAS No. 205259-91-2

7-Chloro-4-piperazin-1-YL-quinazoline

Cat. No.: B1612905
CAS No.: 205259-91-2
M. Wt: 248.71 g/mol
InChI Key: MIQLRWXGULIKCO-UHFFFAOYSA-N
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Description

7-Chloro-4-piperazin-1-YL-quinazoline is a heterocyclic compound that features a quinazoline core with a piperazine ring substituted at the 4-position and a chlorine atom at the 7-position. This compound is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential anticancer, antimalarial, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-piperazin-1-YL-quinazoline typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate to form the quinazoline core. This intermediate is then reacted with piperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-piperazin-1-YL-quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 7-position .

Scientific Research Applications

7-Chloro-4-piperazin-1-YL-quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-4-piperazin-1-YL-quinazoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its pharmacological effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-piperazin-1-YL-quinazoline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both the piperazine ring and the chlorine atom at the 7-position enhances its biological activity and makes it a valuable compound for drug development .

Properties

IUPAC Name

7-chloro-4-piperazin-1-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c13-9-1-2-10-11(7-9)15-8-16-12(10)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQLRWXGULIKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627635
Record name 7-Chloro-4-(piperazin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205259-91-2
Record name 7-Chloro-4-(piperazin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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